molecular formula C11H16IN5O4 B1482579 N1-Methyladenosine hydroiodide CAS No. 34308-25-3

N1-Methyladenosine hydroiodide

Cat. No.: B1482579
CAS No.: 34308-25-3
M. Wt: 409.18 g/mol
InChI Key: HRVIETAHBNHGAH-UHFFFAOYSA-N
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Description

N1-Methyladenosine hydroiodide is a useful research compound. Its molecular formula is C11H16IN5O4 and its molecular weight is 409.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .

Mode of Action

This compound interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .

Pharmacokinetics

It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .

Result of Action

The result of this compound’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .

Action Environment

The action of this compound is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of this compound modification change significantly during stress conditions .

Biochemical Analysis

Biochemical Properties

N1-Methyladenosine hydroiodide is involved in several biochemical reactions, primarily through its role in RNA modification. This compound interacts with various enzymes, proteins, and other biomolecules. The enzymes responsible for the methylation of adenosine to form this compound include methyltransferases such as TRMT6, TRMT61A, TRMT61B, and TRMT10C . These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the first position of adenosine. The interaction of this compound with these enzymes is crucial for the regulation of RNA stability and function. Additionally, this compound interacts with RNA-binding proteins such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1, which recognize and bind to the methylated RNA, thereby influencing RNA metabolism and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound plays a role in the regulation of mRNA stability and translation efficiency, which in turn affects protein synthesis and cellular metabolism . The presence of this compound in RNA can also impact cell signaling pathways by modulating the expression of genes involved in these pathways. For example, in neuronal cells, this compound has been shown to regulate gene expression and neuronal apoptosis following oxygen-glucose deprivation/reoxygenation induction .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific RNA-binding proteins, which recognize the methylated adenosine and mediate its effects on RNA metabolism . Additionally, the methylation of adenosine to form this compound can inhibit or activate certain enzymes involved in RNA processing and modification. This modification also affects the secondary structure of RNA, thereby influencing its stability and translation efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is dynamically regulated under stress conditions, such as oxygen-glucose deprivation/reoxygenation induction in neuronal cells . The temporal changes in the levels of this compound can affect gene expression and cellular metabolism over time. Additionally, the stability of this compound in RNA can be influenced by the activity of demethylases, which remove the methyl group from the adenosine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the administration of this compound at different dosages can result in varying effects on cellular function and metabolism. For example, high doses of this compound have been associated with toxic effects, such as increased apoptosis and impaired cellular function . Conversely, lower doses of this compound may have beneficial effects on cellular metabolism and gene expression. The threshold effects and toxic or adverse effects of this compound at high doses highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to RNA modification and metabolism. This compound interacts with enzymes such as methyltransferases and demethylases, which regulate its formation and removal from RNA . The presence of this compound in RNA can also affect metabolic flux and metabolite levels by influencing the stability and translation efficiency of mRNA. Additionally, the dynamic regulation of this compound in response to physiological stress can impact metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported into cells by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can interact with RNA-binding proteins, which influence its localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound is primarily localized in the nucleus, where it is involved in the modification of RNA . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function. For example, the localization of this compound in the nucleus allows it to interact with RNA polymerase and other transcriptional machinery, thereby influencing gene expression and RNA metabolism .

Biological Activity

N1-Methyladenosine hydroiodide (m1A) is a significant post-transcriptional modification of RNA that has garnered attention for its biological activities and implications in various diseases, especially cancer. This article delves into the biological activity of m1A, highlighting its roles in RNA processing, structural dynamics, and disease modulation.

Overview of N1-Methyladenosine (m1A)

N1-methyladenosine is formed by the methylation of the nitrogen atom at the 1-position of adenosine. This modification affects the physical and chemical properties of RNA, influencing its stability and functionality. m1A is predominantly found in tRNA and rRNA, with lower occurrences in mRNA. It plays a crucial role in RNA folding, translation efficiency, and the regulation of gene expression.

Biological Functions

RNA Processing and Structure

  • m1A modification is known to enhance the stability of RNA structures. For instance, it contributes to the proper folding of tRNA, which is essential for translation . The presence of m1A can alter base pairing dynamics, impacting the overall conformation of RNA molecules .
  • In mRNA, m1A modifications are typically located in structured regions such as the 5′-UTR and coding sequences (CDS), where they can inhibit translation by disrupting canonical base pairing .

Role in Cancer Biology

  • Recent studies have established a link between m1A modification and cancer progression. Elevated levels of m1A have been observed in various cancers, suggesting its potential as a biomarker for disease diagnosis and prognosis .
  • The regulation of m1A levels is mediated by specific enzymes known as "writers," "erasers," and "readers," which dynamically modify RNA post-transcriptionally. Dysregulation of these enzymes has been implicated in tumorigenesis .

Case Studies

Case Study 1: m1A in Hepatocellular Carcinoma

  • A study investigated the expression levels of m1A regulators in hepatocellular carcinoma (HCC). It was found that aberrant expression patterns correlated with tumor progression, indicating that targeting m1A pathways could offer therapeutic benefits .

Case Study 2: m1A Modification in Alzheimer’s Disease

  • Research showed that levels of m1A are dysregulated in models of Alzheimer’s disease. This suggests that m1A may play a role in neurodegenerative processes, further emphasizing its importance beyond cancer biology .

Table 1: Comparison of m1A Levels Across Different RNA Types

RNA TypeRelative Abundance of m1A
tRNAHigh
rRNAHigh
mRNALow
lncRNAModerate

Table 2: Enzymatic Regulation of m1A Modification

Enzyme TypeFunctionImpact on Cancer
WritersAdd methyl groupsPromotes tumorigenesis
ErasersRemove methyl groupsTumor suppressive effects
ReadersRecognize modified basesModulates translation efficiency

Scientific Research Applications

RNA Modification and Functionality

N1-Methyladenosine is recognized for its significant role in RNA biogenesis and metabolism. It is one of the most prevalent internal modifications in eukaryotic RNAs, influencing processes such as:

  • RNA Stability : m1A modifications contribute to the stability of RNA molecules by affecting their structure and interactions with other cellular components .
  • Gene Regulation : The presence of m1A can modulate gene expression by regulating mRNA degradation and translation efficiency. For instance, m1A has been shown to enhance the degradation of m6A-modified mRNAs, thereby playing a critical role in post-transcriptional control .

Cancer Research

Recent studies have highlighted the implications of m1A in cancer biology:

  • Tumorigenesis : m1A modifications are involved in various cancer-related processes such as cell proliferation, invasion, and metastasis. The regulation of m1A levels has been associated with the progression of certain cancers, making it a potential biomarker for cancer diagnosis and prognosis .
  • Biomarker Potential : Elevated levels of m1A have been detected in the urine of cancer patients, suggesting its utility as a non-invasive biomarker for early detection and monitoring of disease progression .

Drug Metabolism and Pharmacokinetics

N1-Methyladenosine hydroiodide serves as a novel substrate for organic cation transporters (OCTs), which are crucial in drug metabolism:

  • Surrogate Biomarker : Research indicates that m1A can act as a surrogate probe for evaluating drug-drug interactions (DDIs) involving OCT2 and MATE2-K transporters. Its renal clearance rates provide insights into transporter activity and can be used to predict potential interactions with other drugs .
  • Clinical Relevance : The study of m1A's transport mechanisms enhances our understanding of how various drugs are processed in the body, potentially leading to improved therapeutic strategies .

Methodological Advances

The detection and analysis of m1A modifications have seen significant advancements:

  • Detection Techniques : Various methodologies have been developed for identifying m1A modifications in RNA, including high-throughput sequencing techniques and specific antibodies that target m1A residues . These techniques facilitate comprehensive studies on the distribution and functional implications of m1A across different RNA types.
  • Chemical Catalysis : Recent studies have developed mild chemical conditions for converting m1A to other modifications like m6A, enhancing our understanding of RNA modification dynamics .

Summary Table of Applications

Application AreaDescriptionKey Findings/Implications
RNA StabilityEnhances RNA stability and influences degradation ratesCritical for maintaining cellular RNA integrity
Cancer ResearchInvolved in tumorigenesis; potential biomarker for cancersElevated levels correlate with disease progression
Drug MetabolismActs as a substrate for drug transporters; useful in DDI studiesProvides insights into renal clearance mechanisms
Detection TechniquesAdvanced methods for identifying m1A modificationsFacilitates understanding of RNA modification roles

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVIETAHBNHGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585226
Record name 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34308-25-3
Record name NSC66391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Methyladenosine hydroiodide
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N1-Methyladenosine hydroiodide
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N1-Methyladenosine hydroiodide
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N1-Methyladenosine hydroiodide
Reactant of Route 6
N1-Methyladenosine hydroiodide

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